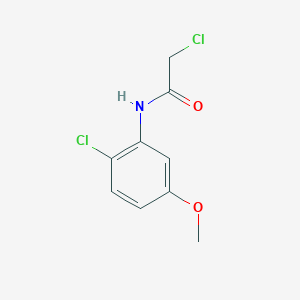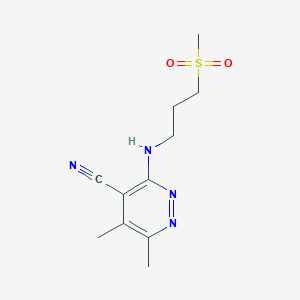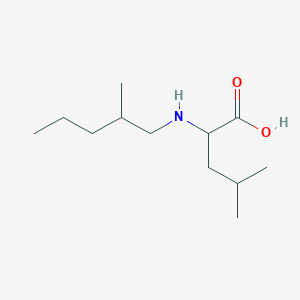
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one, also known as CFPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This action is thought to be responsible for 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also has anti-inflammatory and analgesic effects. 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one also has a low toxicity and is well-tolerated in animal studies. However, 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has some limitations. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, the mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one. One area of interest is the potential use of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one in treating neuropathic pain and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one. This could lead to the development of more effective treatments for depression, anxiety, and schizophrenia. Finally, more studies are needed to determine the long-term effects of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one on the brain and body.
Méthodes De Synthèse
The synthesis of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one involves the reaction of 2-chloro-4-fluorophenol with piperazine in the presence of a base such as potassium carbonate. This reaction yields 2-(2-chloro-4-fluorophenoxy)-1-piperazine, which is then reacted with propionyl chloride to produce 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has also been investigated for its potential use in treating depression, anxiety, and schizophrenia. Additionally, 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been shown to have promising results in treating neuropathic pain and inflammation.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-9(13(18)17-6-4-16-5-7-17)19-12-3-2-10(15)8-11(12)14/h2-3,8-9,16H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLMOXLFQYNYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)



![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)
![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)